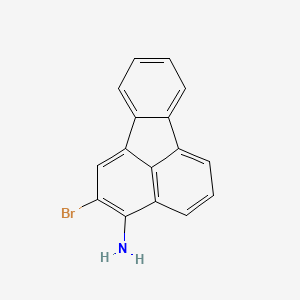![molecular formula C12H21NO B14362878 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 90158-30-8](/img/structure/B14362878.png)
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,2-Dimethylpropyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the transannular enolate alkylation of piperazinone derivatives. This method provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Calpha position . Another method involves the use of intramolecular Diels-Alder reactions, which can efficiently construct the bicyclic skeleton .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. For example, gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported as an efficient method .
Analyse Des Réactions Chimiques
Types of Reactions
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone® to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using electrophiles.
Common Reagents and Conditions
Oxidation: Oxone® is commonly used for the asymmetric epoxidation of alkenes.
Reduction: LiAlH4 is a typical reducing agent for converting ketones to alcohols.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides are the major products formed during oxidation reactions.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: Substituted derivatives of the original compound are formed during substitution reactions.
Applications De Recherche Scientifique
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins . The compound binds to the active site of the enzyme, preventing the transfer of farnesyl groups to target proteins, thereby inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
8-Thiabicyclo[3.2.1]octan-3-one: This compound contains a sulfur atom and has been studied for its effects on enzyme activity.
Uniqueness
8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug design and its role in enzyme inhibition highlight its importance in scientific research and industrial applications.
Propriétés
Numéro CAS |
90158-30-8 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
8-(2,2-dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C12H21NO/c1-12(2,3)8-13-9-4-5-10(13)7-11(14)6-9/h9-10H,4-8H2,1-3H3 |
Clé InChI |
GQWCWWLQWMHAFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1C2CCC1CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



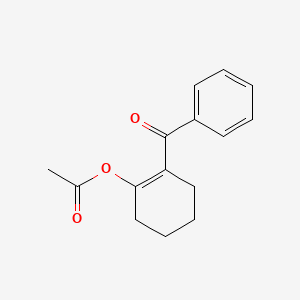
![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
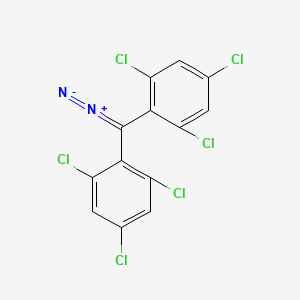
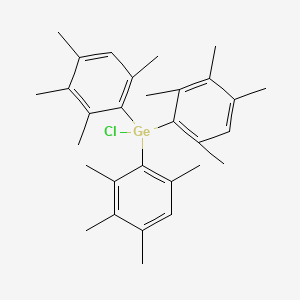
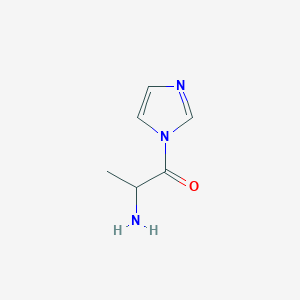

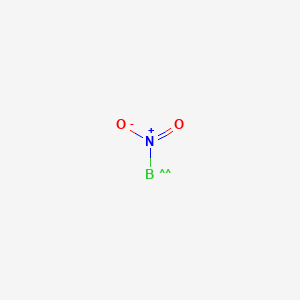
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

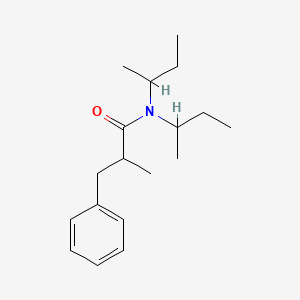

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
